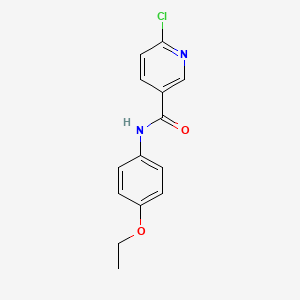

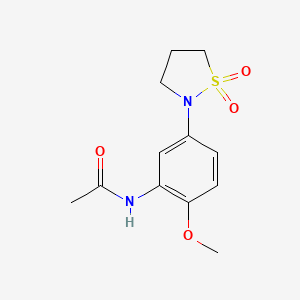

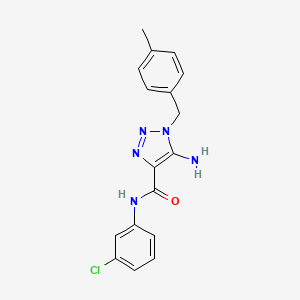

1-(4-fluorophenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-fluorophenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related functional groups and structural motifs. For instance, compounds with the 4-fluorophenyl group and pyrrolidine core are frequently explored for their biological activities, such as potential anti-cancer and anti-HIV properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including condensation, cyclization, saponification, and amidation . For example, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative was achieved by condensing dimethylamine with a preformed carboxylic acid, followed by saponification . Similarly, the synthesis of an imidazo[1,2-a]pyridine derivative involved a ring closure reaction and a Suzuki reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy . For instance, the pyrrolidine ring in a related compound was found to have an envelope conformation . Additionally, DFT studies have been used to predict and confirm the molecular structure and conformation of these compounds, which is consistent with experimental data .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like amides, fluorophenyl groups, and isoxazole rings. These groups can participate in various chemical reactions, including hydrogen bonding, which can lead to the formation of infinite chains in the solid state . The presence of these functional groups also suggests potential reactivity in biological systems, such as inhibition of enzymes or interaction with receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of fluorine atoms can significantly affect the compound's lipophilicity and metabolic stability, which are important factors in drug design . The crystal structure analysis provides insights into the solid-state properties, while DFT calculations can reveal the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with other molecules .

Scientific Research Applications

Pharmaceutical Development

Met Kinase Inhibition

Compounds with structural similarities, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have been identified as potent and selective Met kinase inhibitors. These inhibitors have shown promise in treating various cancers, demonstrating complete tumor stasis in specific human gastric carcinoma models following oral administration (Schroeder et al., 2009).

PARP Inhibition

Analogues containing phenylpyrrolidine and phenylpiperidine-substituted benzimidazole carboxamide have been developed as poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds exhibit significant potency and efficacy in cancer treatment models, highlighting the therapeutic potential of structurally related molecules (Penning et al., 2010).

Materials Science

- Fluorescent pH Sensors: Heteroatom-containing organic fluorophores demonstrate the phenomenon of aggregation-induced emission (AIE), which can be tuned for applications as fluorescent pH sensors in both solution and solid states. This functionality suggests potential utility in chemical sensing and imaging applications (Yang et al., 2013).

Chemical Synthesis

- Water-Mediated Synthesis: Research on the synthesis of complex carboxamide structures through water-mediated processes offers insights into greener, more efficient synthetic routes. These studies highlight the versatility and potential applications of related carboxamide compounds in various fields, including drug development and materials science (Jayarajan et al., 2019).

properties

IUPAC Name |

1-(4-fluorophenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3/c1-14-2-4-15(5-3-14)20-11-18(25-29-20)12-24-22(28)16-10-21(27)26(13-16)19-8-6-17(23)7-9-19/h2-9,11,16H,10,12-13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWAGRYQPKIMBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)

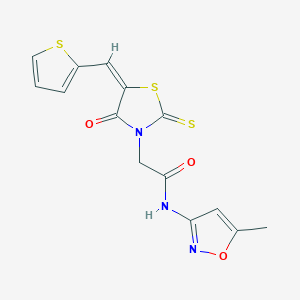

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)

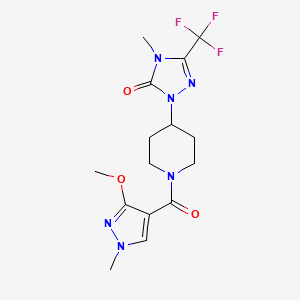

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)

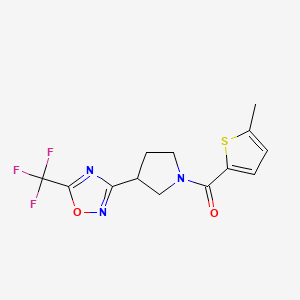

![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)